molecular formula C21H19N5O4 B2965596 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 1207040-35-4

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B2965596
CAS No.: 1207040-35-4
M. Wt: 405.414
InChI Key: WXWHLZHANWRUDN-UHFFFAOYSA-N
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Description

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a hybrid molecule featuring two pharmacologically significant heterocyclic moieties: a pyridazinone ring substituted with a furan group and a quinazolinone core connected via a propanamide-ethyl linker. The pyridazinone scaffold is known for its role in modulating enzyme activity (e.g., phosphodiesterase inhibition), while quinazolinones are associated with antimicrobial and anticancer properties .

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c27-19(9-11-25-14-23-16-5-2-1-4-15(16)21(25)29)22-10-12-26-20(28)8-7-17(24-26)18-6-3-13-30-18/h1-8,13-14H,9-12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWHLZHANWRUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C17_{17}H16_{16}N4_4O3_3
  • Molecular Weight : 324.33 g/mol
  • CAS Number : 1334371-37-7

The compound features a furan ring, a pyridazine moiety, and a quinazoline structure, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The furan and pyridazinone moieties are known to interact with enzymes and receptors, potentially inhibiting their activity. This inhibition can disrupt cellular pathways involved in proliferation and survival, particularly in cancer cells.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been evaluated for its effects on human umbilical vein endothelial cells (HUVECs), demonstrating selective inhibition against activated cells compared to quiescent ones .

Case Studies

  • Inhibition of Tubulin Polymerization :
    • The compound has been screened for its ability to inhibit tubulin polymerization, a critical process for cancer cell division. Results indicated that it effectively disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Selectivity Against Cancer Cells :
    • A study demonstrated that the compound selectively inhibited MCF-7 breast cancer cells while sparing normal endothelial cells, suggesting a favorable therapeutic index .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. Its structural components are believed to interfere with bacterial cell wall synthesis or metabolic pathways, although further research is needed to elucidate these mechanisms.

Research Findings Summary Table

Activity Findings
AnticancerInhibits proliferation in MCF-7 cells; selective against activated endothelial cells .
Tubulin PolymerizationDisrupts microtubule dynamics leading to apoptosis in cancer cells .
AntimicrobialPotential activity against various bacterial strains; mechanisms under investigation .

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

  • In Vivo Studies : Assessing the efficacy and safety profile in animal models.
  • Mechanistic Studies : Elucidating the precise molecular interactions and pathways affected by the compound.
  • Formulation Development : Exploring drug delivery systems to enhance bioavailability and therapeutic outcomes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyridazinone Derivatives

Pyridazinone-based analogs share the 6-oxopyridazin-1(6H)-yl core but differ in substituents and appended functional groups:

Compound Name Substituent on Pyridazinone Linked Group Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound 3-(furan-2-yl) 3-(4-oxoquinazolin-3-yl)propanamide C20H18N4O4* ~378.4* Structural hybridity -
2-(3-(furan-2-yl)-...acetamide () 3-(furan-2-yl) N-(4-methoxybenzyl)acetamide C18H17N3O4 339.3 No bioactivity reported
6i () 4-Benzylpiperidin-1-yl Antipyrine-propanamide C28H30N6O3 522.6 Mp 173–175°C; IR C=O at 1650 cm⁻¹
6h () 4-(3-Chlorophenyl)piperazin-1-yl Antipyrine-propanamide C27H28ClN7O3 558.0 IR C=O at 1662 cm⁻¹

Notes:

  • The propanamide-ethyl linker may enhance conformational flexibility compared to shorter acetamide linkers (e.g., ) .

Quinazolinone Derivatives

Quinazolinone-containing compounds often target enzymes like enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis:

Compound Name Quinazolinone Substituent Linked Group Molecular Formula Molecular Weight (g/mol) Bioactivity Reference
Target Compound 4-oxo-3(4H)-yl Pyridazinone-propanamide C20H18N4O4* ~378.4* Hypothesized enzyme inhibition -
2-(6-chloro-2-methyl-4-oxo...)acetamide () 6-chloro-2-methyl Phenylacetamide C16H14ClN3O2 315.8 Most active InhA inhibitor (IC50 = 1.2 µM)
N-[2-(6-chloro-1H-indol-1-yl)ethyl]...propanamide () 4-oxo-3(4H)-yl Chloroindolylethyl-propanamide C21H19ClN4O2 394.9 No bioactivity reported

Notes:

  • The target compound lacks electron-withdrawing groups (e.g., chloro in ), which may reduce its binding affinity to InhA compared to ’s lead compound .

Key Differentiators of the Target Compound

Furan vs. Bulky Substituents : The furan group’s smaller size and electron-rich nature may improve membrane permeability compared to piperazinyl or benzyl groups in –6 .

Linker Flexibility : The propanamide-ethyl chain could enable better target adaptation than rigid acetamide linkers (e.g., ).

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